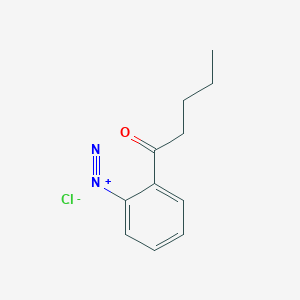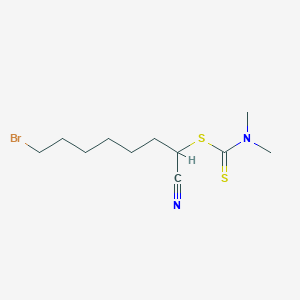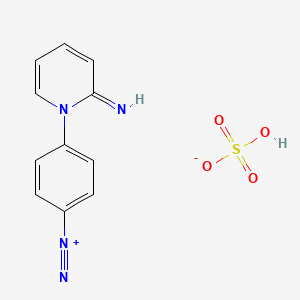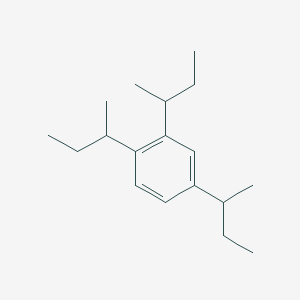![molecular formula C12H9N3O5S B14590389 5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole CAS No. 61126-46-3](/img/structure/B14590389.png)
5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole is a complex organic compound that belongs to the class of nitro compounds It features a thiazole ring, a phenoxy group, and two nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole typically involves multiple steps. One common method involves the reaction of 4-(2-nitroprop-1-en-1-yl)phenol with 2-bromo-5-nitrothiazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LAH), hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Reduction: Amino derivatives.
Oxidation: Oxides or other oxidized derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and thiazole moieties may also contribute to the compound’s activity by binding to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl-2-nitropropene: A related nitro compound with similar structural features.
1-(3,4-Methylenedioxyphenyl) 2-nitropropene: Another nitro compound with a methylenedioxy group.
4,5-Dimethoxy-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole: A compound with similar nitro and benzodioxole groups.
Uniqueness
5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole is unique due to the presence of both a thiazole ring and a phenoxy group, which may confer distinct chemical and biological properties compared to other similar compounds. Its dual nitro groups also provide multiple sites for chemical modification and potential biological activity.
Propriétés
Numéro CAS |
61126-46-3 |
|---|---|
Formule moléculaire |
C12H9N3O5S |
Poids moléculaire |
307.28 g/mol |
Nom IUPAC |
5-nitro-2-[4-(2-nitroprop-1-enyl)phenoxy]-1,3-thiazole |
InChI |
InChI=1S/C12H9N3O5S/c1-8(14(16)17)6-9-2-4-10(5-3-9)20-12-13-7-11(21-12)15(18)19/h2-7H,1H3 |
Clé InChI |
QXBAHZOXLDXPEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)OC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)


![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)

![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)

![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)

![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
